Ethyl 6-((tert-butoxycarbonyl)amino)-3-chloro-2-fluorobenzoate
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Overview
Description
Ethyl 6-((tert-butoxycarbonyl)amino)-3-chloro-2-fluorobenzoate is a synthetic organic compound that features a tert-butoxycarbonyl (Boc) protecting group. This compound is often used in organic synthesis and medicinal chemistry due to its unique structural properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 6-((tert-butoxycarbonyl)amino)-3-chloro-2-fluorobenzoate typically involves the protection of an amine group with a tert-butoxycarbonyl (Boc) group. One common method involves the reaction of ethyl 6-amino-3-chloro-2-fluorobenzoate with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as sodium hydroxide or 4-dimethylaminopyridine (DMAP) in an organic solvent like acetonitrile .
Industrial Production Methods
In industrial settings, the synthesis can be scaled up using flow microreactor systems, which offer more efficient, versatile, and sustainable processes compared to traditional batch methods .
Chemical Reactions Analysis
Types of Reactions
Ethyl 6-((tert-butoxycarbonyl)amino)-3-chloro-2-fluorobenzoate can undergo various chemical reactions, including:
Substitution Reactions: The chlorine and fluorine atoms can be substituted with other nucleophiles under appropriate conditions.
Deprotection Reactions: The Boc protecting group can be removed using strong acids like trifluoroacetic acid or hydrochloric acid in methanol.
Common Reagents and Conditions
Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used for nucleophilic substitution reactions.
Deprotection: Trifluoroacetic acid in dichloromethane or hydrochloric acid in methanol are commonly used for Boc deprotection.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, deprotection of the Boc group yields the free amine derivative .
Scientific Research Applications
Ethyl 6-((tert-butoxycarbonyl)amino)-3-chloro-2-fluorobenzoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Employed in the study of enzyme mechanisms and protein-ligand interactions.
Medicine: Investigated for its potential use in drug development and as a building block for pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of Ethyl 6-((tert-butoxycarbonyl)amino)-3-chloro-2-fluorobenzoate involves its reactivity as a protected amine. The Boc group stabilizes the amine, allowing for selective reactions at other sites on the molecule. Upon deprotection, the free amine can participate in further chemical reactions, making it a versatile intermediate in organic synthesis .
Comparison with Similar Compounds
Similar Compounds
- Ethyl 6-((tert-butoxycarbonyl)amino)-1-piperidinyl nicotinate
- tert-Butyl 2-((2-(methoxy(methyl)amino)-2-oxoethyl)-1-piperidinecarboxylate
- 6-((tert-Butoxycarbonyl)amino)-5-methyl-2-pyridinecarboxylic acid
Uniqueness
Ethyl 6-((tert-butoxycarbonyl)amino)-3-chloro-2-fluorobenzoate is unique due to the presence of both chlorine and fluorine atoms, which can be selectively substituted, and the Boc-protected amine, which provides stability and selectivity in synthetic applications .
Properties
Molecular Formula |
C14H17ClFNO4 |
---|---|
Molecular Weight |
317.74 g/mol |
IUPAC Name |
ethyl 3-chloro-2-fluoro-6-[(2-methylpropan-2-yl)oxycarbonylamino]benzoate |
InChI |
InChI=1S/C14H17ClFNO4/c1-5-20-12(18)10-9(7-6-8(15)11(10)16)17-13(19)21-14(2,3)4/h6-7H,5H2,1-4H3,(H,17,19) |
InChI Key |
CTJFFRJLZIUBDV-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(C=CC(=C1F)Cl)NC(=O)OC(C)(C)C |
Origin of Product |
United States |
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